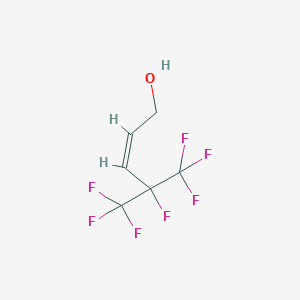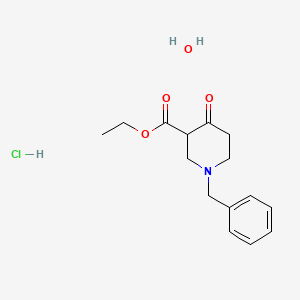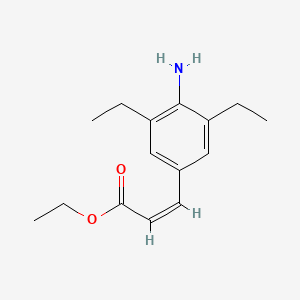
Chlorprothixene Sulfoxide Oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorprothixene Sulfoxide Oxalate is a derivative of Chlorprothixene, a typical antipsychotic drug belonging to the thioxanthene class. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorprothixene Sulfoxide Oxalate involves the oxidation of Chlorprothixene. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to yield the sulfoxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Chlorprothixene Sulfoxide Oxalate undergoes various chemical reactions, including:
Oxidation: Conversion of Chlorprothixene to its sulfoxide form.
Reduction: Potential reduction back to Chlorprothixene under specific conditions.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The primary product of these reactions is this compound. Other potential products include various substituted derivatives depending on the reaction conditions .
科学的研究の応用
Chlorprothixene Sulfoxide Oxalate is widely used in scientific research due to its unique properties. Some of its applications include:
作用機序
Chlorprothixene Sulfoxide Oxalate exerts its effects by interacting with various molecular targets, including:
Dopamine Receptors: Blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain.
Serotonin Receptors: Inhibits 5-HT2 receptors.
Muscarinic Acetylcholine Receptors: Exhibits anticholinergic effects.
Histamine H1 Receptors: Causes sedation and anxiolysis.
These interactions lead to the modulation of neurotransmitter pathways, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
類似化合物との比較
Chlorprothixene Sulfoxide Oxalate is unique compared to other thioxanthene derivatives due to its specific sulfoxide functional group. Similar compounds include:
Chlorprothixene: The parent compound, used as an antipsychotic.
Clopenthixol: A more potent thioxanthene derivative.
Thiothixene: Another thioxanthene with similar pharmacological properties.
Flupenthixol: Known for its higher potency and longer duration of action.
These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications .
特性
分子式 |
C20H20ClNO5S |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
(3Z)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H18ClNOS.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-; |
InChIキー |
RRROSNAAFDJLGC-KIUKIJHYSA-N |
異性体SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
正規SMILES |
CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)



![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)

![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)

![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)



